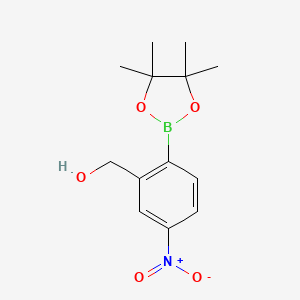![molecular formula C13H19N3O2 B8345099 methyl 6-[(4-aminopiperidin-1-yl)methyl]pyridine-3-carboxylate](/img/structure/B8345099.png)
methyl 6-[(4-aminopiperidin-1-yl)methyl]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 6-[(4-aminopiperidin-1-yl)methyl]pyridine-3-carboxylate is a synthetic organic compound that features a piperidine ring substituted with an amino group and a pyridine ring with a methoxycarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-[(4-aminopiperidin-1-yl)methyl]pyridine-3-carboxylate typically involves multi-step organic reactions. One possible route could be:
Formation of the pyridine ring: Starting with a suitable pyridine precursor, the methoxycarbonyl group can be introduced via esterification.
Piperidine ring formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine precursors.
Coupling reactions: The pyridine and piperidine rings can be coupled using cross-coupling reactions such as Suzuki or Heck reactions.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the methoxycarbonyl group.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyridine or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.
Substitution: Reagents like halides (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
methyl 6-[(4-aminopiperidin-1-yl)methyl]pyridine-3-carboxylate could have several applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-1-(2-pyridylmethyl)-piperidine: Lacks the methoxycarbonyl group, which might affect its reactivity and applications.
1-(5-Methoxycarbonyl-pyrid-2-ylmethyl)-piperidine: Lacks the amino group, potentially altering its chemical properties and biological activity.
Uniqueness
The presence of both the amino group and the methoxycarbonyl group in methyl 6-[(4-aminopiperidin-1-yl)methyl]pyridine-3-carboxylate makes it unique, potentially offering a distinct set of chemical reactivity and biological interactions compared to similar compounds.
Propriétés
Formule moléculaire |
C13H19N3O2 |
|---|---|
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
methyl 6-[(4-aminopiperidin-1-yl)methyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C13H19N3O2/c1-18-13(17)10-2-3-12(15-8-10)9-16-6-4-11(14)5-7-16/h2-3,8,11H,4-7,9,14H2,1H3 |
Clé InChI |
XJOUOTHJMRWHKL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN=C(C=C1)CN2CCC(CC2)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)furan-2-carbaldehyde](/img/structure/B8345030.png)
![3-Trifluoromethyl-1'H-[2,3']bipyridinyl-6'-one](/img/structure/B8345033.png)

![(2S)-2-[5-[6-[2-[(2S)-1-[(1,1-dimethylethoxy)carbonyl]-2-pyrrolidinyl]-1H-benzimidazol-6-yl]-2-naphthalenyl]-1H-imidazol-2-yl]-1-Pyrrolidinecarboxylic acid 1,1-dimethylethyl ester](/img/structure/B8345056.png)
![Methyl 6-(bromomethyl)-1-isopropyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B8345061.png)
![6-Iodo-3-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B8345071.png)

![4-(4-Methyl-1-piperazinyl)-imidazo[1,5-d]-as-triazine](/img/structure/B8345079.png)





